5-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Overview
Description
5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Discovery : Researchers have explored derivatives of this compound to enhance fungicidal properties. One notable derivative is HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine). HNPC-A9229 exhibits excellent antifungal activity, with an EC50 value of 0.16 mg/L against sorghum rust (Puccinia purpurea) and 1.14 mg/L against powdery mildew (Blumeria graminis) .
Fungicidal Activity
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration. By targeting this complex, the compound can disrupt the normal functioning of the mitochondria, leading to the death of the organism.
Mode of Action
5-Chloro-2-(propan-2-yloxy)pyridin-3-amine acts as an inhibitor of the mitochondrial complex I . This means that it prevents the complex from carrying out its normal function of transporting electrons. This disruption leads to a decrease in the production of ATP, the main energy source for cells, which can result in the death of the organism.
Result of Action
The primary result of the action of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is the death of the organism . By inhibiting the function of the mitochondrial complex I, the compound disrupts the production of ATP, leading to a lack of energy for the cells. This can result in cell death and, ultimately, the death of the organism.
properties
IUPAC Name |
5-chloro-2-propan-2-yloxypyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRGHLGGACRFKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(propan-2-yloxy)pyridin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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